4-Chloro-2-(2-(trifluoromethyl)phenyl)pyrimidine
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Overview
Description
4-Chloro-2-(2-(trifluoromethyl)phenyl)pyrimidine is a chemical compound with the molecular formula C11H6ClF3N2. It is a pyrimidine derivative, characterized by the presence of a chloro group at the 4-position and a trifluoromethylphenyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(2-(trifluoromethyl)phenyl)pyrimidine typically involves the reaction of 2-(trifluoromethyl)phenylboronic acid with 4-chloropyrimidine under Suzuki-Miyaura coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like ethanol or dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the palladium catalyst .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(2-(trifluoromethyl)phenyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the 4-position can be substituted with different nucleophiles, such as amines or thiols, to form various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It participates in coupling reactions, such as Suzuki-Miyaura coupling, to form complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Ethanol, DMF, or toluene.
Nucleophiles: Amines, thiols, or alcohols.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
4-Chloro-2-(2-(trifluoromethyl)phenyl)pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-2-(2-(trifluoromethyl)phenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chloro group can participate in hydrogen bonding and other interactions, stabilizing the compound within the active site of the target molecule .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(trifluoromethyl)pyrimidine: Similar structure but with the chloro and trifluoromethyl groups at different positions.
4-Chloro-2-(trifluoromethyl)phenylboronic Acid: Contains a boronic acid group instead of a pyrimidine ring.
Triazole-Pyrimidine Hybrids: Compounds with similar pyrimidine structures but with additional triazole rings.
Uniqueness
4-Chloro-2-(2-(trifluoromethyl)phenyl)pyrimidine is unique due to the specific positioning of its functional groups, which confer distinct chemical properties and reactivity. The combination of a chloro group and a trifluoromethylphenyl group enhances its potential as a versatile intermediate in organic synthesis and its applicability in various fields .
Properties
Molecular Formula |
C11H6ClF3N2 |
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Molecular Weight |
258.62 g/mol |
IUPAC Name |
4-chloro-2-[2-(trifluoromethyl)phenyl]pyrimidine |
InChI |
InChI=1S/C11H6ClF3N2/c12-9-5-6-16-10(17-9)7-3-1-2-4-8(7)11(13,14)15/h1-6H |
InChI Key |
OISNPCYROQGQAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=CC(=N2)Cl)C(F)(F)F |
Origin of Product |
United States |
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